4-Thiazolecarboxylic acid, 2-amino-4,5-dihydro-, (4R)-
4-Thiazolecarboxylic acid, 2-amino-4,5-dihydro-, (4R)-
L-2-amino-Delta(2)-thiazoline-4-carboxylic acid is a 2-amino-Delta(2)-thiazoline-4-carboxylic acid that has R configuration. It is an enantiomer of a D-2-amino-Delta(2)-thiazoline-4-carboxylic acid. It is a tautomer of a L-2-amino-Delta(2)-thiazoline-4-carboxylic acid zwitterion.
Brand Name:
Vulcanchem
CAS No.:
16899-18-6
VCID:
VC0123182
InChI:
InChI=1S/C4H6N2O2S/c5-4-6-2(1-9-4)3(7)8/h2H,1H2,(H2,5,6)(H,7,8)/t2-/m0/s1
SMILES:
C1C(N=C(S1)N)C(=O)O
Molecular Formula:
C4H6N2O2S
Molecular Weight:
146.17 g/mol
4-Thiazolecarboxylic acid, 2-amino-4,5-dihydro-, (4R)-
CAS No.: 16899-18-6
Reference Standards
VCID: VC0123182
Molecular Formula: C4H6N2O2S
Molecular Weight: 146.17 g/mol
CAS No. | 16899-18-6 |
---|---|
Product Name | 4-Thiazolecarboxylic acid, 2-amino-4,5-dihydro-, (4R)- |
Molecular Formula | C4H6N2O2S |
Molecular Weight | 146.17 g/mol |
IUPAC Name | (4R)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
Standard InChI | InChI=1S/C4H6N2O2S/c5-4-6-2(1-9-4)3(7)8/h2H,1H2,(H2,5,6)(H,7,8)/t2-/m0/s1 |
Standard InChIKey | VHPXSBIFWDAFMB-REOHCLBHSA-N |
Isomeric SMILES | C1[C@H](N=C(S1)N)C(=O)O |
SMILES | C1C(N=C(S1)N)C(=O)O |
Canonical SMILES | C1C(N=C(S1)N)C(=O)O |
Description | L-2-amino-Delta(2)-thiazoline-4-carboxylic acid is a 2-amino-Delta(2)-thiazoline-4-carboxylic acid that has R configuration. It is an enantiomer of a D-2-amino-Delta(2)-thiazoline-4-carboxylic acid. It is a tautomer of a L-2-amino-Delta(2)-thiazoline-4-carboxylic acid zwitterion. |
Synonyms | (4R)-2-Amino-4,5-dihydro-4-thiazolecarboxylic Acid;_x000B_(R)-2-Amino-4,5-dihydro-4-thiazolecarboxylic Acid; L-2-Imino-4-thiazolidinecarboxylic Acid; |
PubChem Compound | 7272538 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume